An In-depth Technical Guide to 4-Fluorobenzenesulfonyl Chloride (CAS 349-88-2)
An In-depth Technical Guide to 4-Fluorobenzenesulfonyl Chloride (CAS 349-88-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzenesulfonyl chloride, with the CAS number 349-88-2, is a pivotal reagent in organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the presence of a fluorine atom on the benzene ring, make it a versatile building block for the synthesis of a wide array of sulfonamide-containing compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
4-Fluorobenzenesulfonyl chloride is a colorless to light yellow solid or liquid with a pungent odor.[1][2] It is soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone, but has limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄ClFO₂S | [3] |
| Molecular Weight | 194.61 g/mol | [3] |
| CAS Number | 349-88-2 | [3] |
| Appearance | Colorless to light yellow solid or liquid | [1][2] |
| Melting Point | 29-31 °C | [4] |
| Boiling Point | 95-96 °C at 2 mmHg | [4] |
| Density | 1.467 g/cm³ (estimate) | [5] |
| Solubility | Soluble in dioxane, dichloromethane, ethyl acetate, acetone. Sparingly soluble in water. | [1][2] |
Spectroscopic Data
The structural identity of 4-fluorobenzenesulfonyl chloride can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum in CDCl₃ shows two multiplets in the aromatic region. The protons ortho to the sulfonyl chloride group appear at approximately 8.08 ppm, while the protons ortho to the fluorine atom are observed around 7.30 ppm. The coupling constants are J(A,B) = 9.2 Hz, J(A,F-19) = 4.8 Hz, and J(B, F-19) = 8.0 Hz.[6] |
| ¹³C NMR | The ¹³C NMR spectrum is expected to show four signals in the aromatic region. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. Based on analogous structures, the chemical shifts can be estimated to be in the range of 115-170 ppm. |
| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 194. The spectrum also displays characteristic fragment ions, including a prominent peak at m/z 95 corresponding to the fluorophenyl cation.[6] |
| FT-IR | The FT-IR spectrum exhibits strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1335 cm⁻¹ (asymmetric stretching) and 1195-1168 cm⁻¹ (symmetric stretching). |
Synthesis and Reactivity
Synthesis
A common laboratory synthesis of 4-fluorobenzenesulfonyl chloride involves the oxidation of 4-fluorothiophenol.
Experimental Protocol: Synthesis from 4-Fluorothiophenol [7]
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Materials: 4-fluorothiophenol (1 mmol), 30% hydrogen peroxide (3 mmol, 0.3 mL), titanium(IV) chloride (1 mmol, 0.11 mL), acetonitrile (CH₃CN), water (H₂O), ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a suitable reaction vessel, a mixture of 4-fluorothiophenol, 30% hydrogen peroxide, and titanium(IV) chloride is stirred in acetonitrile at 25 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water (10 mL).
-
The product is extracted with ethyl acetate (4 x 5 mL).
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography.
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Reactivity
4-Fluorobenzenesulfonyl chloride is a reactive electrophile, primarily at the sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and sulfonic acids, respectively. The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions but activates the ring for electrophilic substitution.
Caption: General reactivity of 4-fluorobenzenesulfonyl chloride.
Applications in Drug Discovery and Organic Synthesis
Synthesis of Sulfonamides
The most prominent application of 4-fluorobenzenesulfonyl chloride is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Experimental Protocol: General Synthesis of 4-Fluorobenzenesulfonamides [8]
-
Materials: 4-fluorobenzenesulfonyl chloride, a primary or secondary amine, a suitable organic solvent (e.g., diethyl ether, dichloromethane), and an aqueous solution of a base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer.
-
Slowly add an equimolar amount of the amine to the solution.
-
Add an excess of the aqueous base to neutralize the hydrochloric acid formed during the reaction.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
The sulfonamide product, if insoluble, will precipitate and can be collected by filtration. If the product is soluble, perform a liquid-liquid extraction.
-
Wash the collected solid or the organic layer with water and dry.
-
The crude product can be purified by recrystallization or column chromatography.
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Carbonic Anhydrase Inhibitors
Sulfonamides derived from 4-fluorobenzenesulfonyl chloride are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[1][9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to its inhibition.[1]
Caption: Mechanism of carbonic anhydrase inhibition.
NF-κB Pathway Inhibitors
Derivatives of 4-fluorobenzenesulfonyl chloride have been investigated as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Caption: Overview of the NF-κB signaling pathway.
Derivatizing Agent for HPLC
4-Fluorobenzenesulfonyl chloride can be employed as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds containing primary and secondary amine groups, such as amino acids. The reaction introduces a chromophore (the fluorobenzenesulfonyl group) into the analyte, enhancing its detectability by UV-Vis detectors.
Experimental Workflow: HPLC Derivatization
Caption: Workflow for HPLC analysis using derivatization.
Safety and Handling
4-Fluorobenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[10] It is harmful if swallowed or inhaled.[3] It is also moisture-sensitive and may react with water to release toxic gas.[10] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[10][11] Store in a cool, dry place away from incompatible materials such as bases, amines, and ammonia.[10]
Conclusion
4-Fluorobenzenesulfonyl chloride is a valuable and versatile reagent with significant applications in organic synthesis and drug discovery. Its ability to readily form sulfonamides makes it an essential tool for the development of new therapeutic agents targeting a range of diseases. A thorough understanding of its properties, reactivity, and handling is crucial for its safe and effective use in the laboratory.
References
- 1. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. d-nb.info [d-nb.info]
- 6. 4-Fluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
